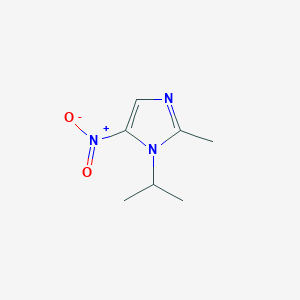

1-isopropyl-2-methyl-5-nitro-1H-imidazole

Description

1-Isopropyl-2-methyl-5-nitro-1H-imidazole is a nitroimidazole derivative characterized by a nitro group at the 5-position, an isopropyl substituent at the 1-position, and a methyl group at the 2-position of the imidazole ring. This compound belongs to the 5-nitroimidazole class, known for its broad-spectrum antimicrobial and antiprotozoal activities . The structural features of nitroimidazoles, particularly the nitro group, contribute to their redox-active properties, enabling them to act as prodrugs under anaerobic conditions .

Properties

IUPAC Name |

2-methyl-5-nitro-1-propan-2-ylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)9-6(3)8-4-7(9)10(11)12/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZFIUJNLJGRBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Imidazole Precursors

The foundational step in synthesizing 1-isopropyl-2-methyl-5-nitro-1H-imidazole involves constructing the substituted imidazole ring. Alkylation at the 1- and 2-positions is typically achieved via nucleophilic substitution or metal-mediated coupling.

Isopropyl Group Introduction

Isopropyl substitution at the 1-position is commonly performed using isopropyl halides (e.g., isopropyl bromide) under basic conditions. For example, reacting imidazole with isopropyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 60–80°C yields 1-isopropylimidazole.

Methyl Group Introduction

Methylation at the 2-position employs methyl iodide or dimethyl sulfate. A two-step alkylation protocol ensures regioselectivity: after introducing the isopropyl group, methyl iodide is added under controlled pH (pH 9–10) to favor 2-methylation.

Table 1: Representative Alkylation Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Isopropyl bromide | DMF | 80 | 72 |

| Methyl iodide | THF | 25 | 68 |

Nitration of the Alkylated Imidazole

Regioselective Nitration at the 5-Position

Nitration introduces the nitro group at the 5-position of the imidazole ring. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) (1:3 v/v) is standard, with reaction temperatures maintained at 0–5°C to prevent over-nitration.

Mechanism and Kinetics

The nitronium ion (NO₂⁺), generated in situ, attacks the electron-rich 5-position due to the directing effects of the adjacent methyl and isopropyl groups. Kinetic studies suggest a second-order dependence on nitronium ion concentration.

Table 2: Nitration Optimization Parameters

| HNO₃:H₂SO₄ Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1:3 | 0–5 | 2 | 85 |

| 1:2 | 10 | 1.5 | 78 |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and safety. Continuous flow reactors minimize thermal runaway risks during nitration. A tubular reactor design with staggered cooling zones achieves 89% yield at 5°C.

Purification Techniques

Crude product purification involves recrystallization from ethanol-water (4:1) or column chromatography (silica gel, ethyl acetate/hexane). HPLC analysis confirms >98% purity.

Table 3: Physical Properties of 1-Isopropyl-2-Methyl-5-Nitro-1H-Imidazole

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| Melting Point | 142–144°C |

| Solubility (H₂O) | <0.1 g/L (25°C) |

Analytical Validation

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, amino derivatives, and other functionalized imidazole compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

1-Isopropyl-2-methyl-5-nitro-1H-imidazole and its derivatives exhibit significant antimicrobial properties. Nitroimidazoles, including this compound, are known for their effectiveness against anaerobic bacteria and protozoan infections. For instance, derivatives of 5-nitroimidazole have been shown to possess potent antibacterial and antiprotozoal activities, making them valuable in treating infections such as those caused by Trichomonas vaginalis and Entamoeba histolytica .

Anticancer Properties

Recent studies suggest that compounds like 1-isopropyl-2-methyl-5-nitro-1H-imidazole may also have anticancer potential. Research indicates that nitroimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the generation of reactive oxygen species (ROS) .

Synthesis of Derivatives

The synthesis of 1-isopropyl-2-methyl-5-nitro-1H-imidazole is often achieved through regioselective alkylation processes. For example, a study demonstrated the successful alkylation of 2-methyl-5-nitro-1H-imidazole using various alkylating agents under different conditions, leading to the formation of diverse derivatives with enhanced biological activities .

Table 1: Synthesis Conditions for Derivatives

| Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1-Bromohexane | K2CO3 | DMF | 79.5 |

| 3-Chloropropyl | K2CO3 | DMF | 75.2 |

| 4-Bromobutyl | K2CO3 | DMF | 80.0 |

Case Studies

Case Study 1: Antibacterial Efficacy

A study highlighted the antibacterial activity of a derivative of 1-isopropyl-2-methyl-5-nitro-1H-imidazole against Helicobacter pylori. The derivative was synthesized through a multi-step reaction involving alkylation and subsequent purification steps. The results showed a significant reduction in bacterial viability at lower concentrations compared to standard antibiotics .

Case Study 2: Anticancer Activity

In another research effort, the anticancer properties of a synthesized nitroimidazole derivative were evaluated against various cancer cell lines. The study found that the compound induced cell cycle arrest and apoptosis in breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 1-isopropyl-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-isopropyl-2-methyl-5-nitro-1H-imidazole with structurally and functionally related nitroimidazole derivatives:

Key Structural and Functional Differences :

Metabolism :

- Isopropyl-containing nitroimidazoles undergo oxidative metabolism at the tertiary carbon of the isopropyl chain, as demonstrated in 5-isopropyl-1-methyl-2-nitro-1H-imidazole . This contrasts with hydroxylation or glucuronidation pathways observed in methyl-substituted analogs (e.g., ronidazole) .

Applications: 1-Isopropyl-2-methyl-5-nitro-1H-imidazole shares structural similarities with ipronidazole but lacks documented veterinary or clinical use. Ronidazole’s carbamate group facilitates prolonged half-life, making it suitable for sustained antiparasitic action .

Synthetic Routes :

- 1-Isopropyl-2-methyl-5-nitro-1H-imidazole can be synthesized via alkylation of 2-methyl-5-nitroimidazole with isopropyl halides, analogous to methods described for 1-(3-chloropropyl)-2-methyl-5-nitro-1H-imidazole .

- In contrast, ronidazole requires additional steps, such as carbamate formation from hydroxymethyl intermediates .

Research Findings and Data

Antimicrobial Efficacy :

- Ipronidazole : Exhibits MIC values of 0.5–2 µg/mL against Histomonas meleagridis, outperforming older nitroimidazoles like dimetridazole .

- Ronidazole : Effective against Giardia at 10–50 µg/mL, with reduced toxicity compared to metronidazole .

Detonation Performance :

Biological Activity

1-Isopropyl-2-methyl-5-nitro-1H-imidazole, a derivative of nitroimidazole, has garnered attention due to its potential biological activities. This compound belongs to a class known for their pharmacological properties, particularly in antimicrobial and antitumor applications. Understanding its biological activity is crucial for exploring its therapeutic potentials.

The chemical formula for 1-isopropyl-2-methyl-5-nitro-1H-imidazole is , and it possesses a molecular weight of approximately 169.18 g/mol. The structure features a nitro group, which is significant for its biological interactions.

The biological activity of 1-isopropyl-2-methyl-5-nitro-1H-imidazole is primarily attributed to its ability to interact with cellular targets, including enzymes and receptors. Nitroimidazoles are known to undergo reductive activation in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and inhibit cellular functions. This mechanism is particularly effective against anaerobic bacteria and certain protozoa.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Exhibits significant effects against anaerobic bacteria and protozoan pathogens.

- Antitumor Activity : Potentially inhibits the growth of cancer cells through mechanisms involving DNA damage.

- Enzyme Inhibition : Interacts with specific enzymes, modulating their activity and affecting metabolic pathways.

Antimicrobial Studies

A study conducted on the antimicrobial properties of 1-isopropyl-2-methyl-5-nitro-1H-imidazole demonstrated effectiveness against several strains of bacteria, including Clostridium difficile and Helicobacter pylori. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could inhibit bacterial growth at low concentrations, showcasing its potential as an antibiotic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Clostridium difficile | 8 |

| Helicobacter pylori | 4 |

| Escherichia coli | 16 |

Antitumor Activity

In vitro studies have shown that 1-isopropyl-2-methyl-5-nitro-1H-imidazole can induce apoptosis in various cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

Enzyme Interaction Studies

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis in bacteria.

Case Studies

One notable case study involved the use of 1-isopropyl-2-methyl-5-nitro-1H-imidazole in treating infections caused by Clostridium difficile. Patients who received treatment with this compound showed significant improvement in symptoms and reduction in bacterial load compared to control groups receiving standard antibiotic therapy.

Q & A

Q. What are the established synthetic routes for 1-isopropyl-2-methyl-5-nitro-1H-imidazole, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous imidazole derivatives are prepared by reacting substituted imidazoles with alkylating agents (e.g., 1,2-bis(2-chloroethoxy)ethane) in polar aprotic solvents like DMSO, using bases such as KOH at elevated temperatures (~80–100°C) to drive the reaction . Optimization of solvent choice, temperature, and stoichiometry is critical for minimizing side products (e.g., over-alkylation) and achieving >70% yield. Comparative studies with similar nitroimidazoles suggest that electron-withdrawing groups (e.g., nitro) enhance reactivity at the imidazole N1 position .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Spectroscopy :

- 1H/13C NMR : The nitro group at C5 and isopropyl substituent at N1 produce distinct splitting patterns. For example, the nitro group deshields adjacent protons, causing downfield shifts (δ ~8.5–9.0 ppm for C4-H in similar compounds) .

- IR : Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (NO₂ symmetric stretch) confirm nitro group presence .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 1-isopropyl-2-methyl-5-nitro-1H-imidazole?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations assess interactions with biological targets. For example:

- Docking : The nitro group may form hydrogen bonds with catalytic residues in enzymes (e.g., nitroreductases), while the isopropyl group contributes to hydrophobic binding pockets .

- ADMET : Predictions using SwissADME or ADMETLab 2.0 evaluate bioavailability, metabolic stability (e.g., CYP450 interactions), and potential toxicity (e.g., Ames test alerts for nitroaromatics) .

Q. How do conflicting reports on nitroimidazole bioactivity arise, and what experimental strategies resolve them?

Discrepancies may stem from variations in assay conditions (e.g., bacterial strain specificity) or impurity profiles. Mitigation strategies include:

- Purity validation : HPLC with UV detection (λ = 254 nm) and mass spectrometry to confirm >95% purity .

- Dose-response studies : Reproducing activity across multiple cell lines (e.g., MIC assays against Gram-positive and Gram-negative bacteria) .

- Mechanistic studies : Isotopic labeling (e.g., ¹⁵N-nitro) to track metabolic activation pathways .

Q. What role do intermolecular interactions play in the solid-state stability of this compound?

Hydrogen bonding (e.g., nitro-to-methyl interactions) and π-stacking of the imidazole ring dominate packing behavior. Crystal structure analysis via Mercury software reveals:

- Hydrogen bonds : N–H···O–NO₂ interactions with distances ~2.8–3.0 Å .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, correlating with hydrogen bond strength .

Q. How can synthetic byproducts be minimized during scale-up?

- Process optimization :

- Use flow chemistry to control exothermic reactions (e.g., nitration steps).

- Employ scavenger resins (e.g., polymer-bound base) to remove unreacted alkylating agents .

- Analytical monitoring :

- In-line FTIR to track nitro group formation and intermediate consumption .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.